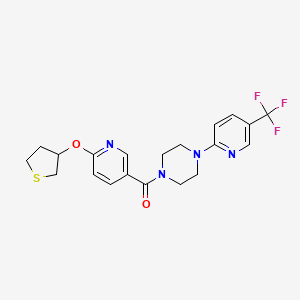

![molecular formula C13H8BrClFNO B2578890 4-bromo-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol CAS No. 1232816-59-9](/img/structure/B2578890.png)

4-bromo-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

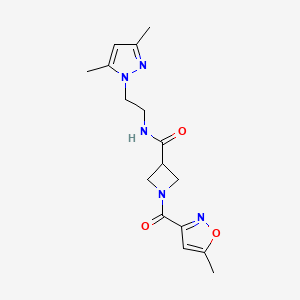

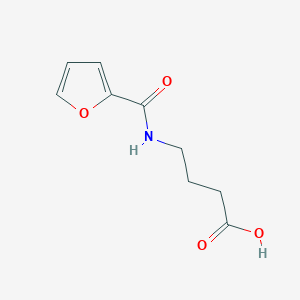

4-bromo-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol is a chemical compound with the molecular formula C13H8BrClFNO and a molecular weight of 328.56 g/mol . It falls under the category of biochemicals and is commonly used in proteomics research . The compound’s structure consists of a phenolic ring substituted with bromine, chlorine, fluorine, and an imine group.

Synthesis Analysis

The synthesis of this compound involves the condensation reaction between 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature. The resulting Schiff base ligand is 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol . Further metal complexes of this Schiff base have been synthesized using transition metals such as Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) .

Molecular Structure Analysis

The molecular structure of this compound features a phenolic ring with substituents at various positions. The E-isomer configuration indicates that the imine group is in a trans arrangement with respect to the double bond .

Physical And Chemical Properties Analysis

- Solubility : It is soluble in organic solvents such as ethanol and methanol .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

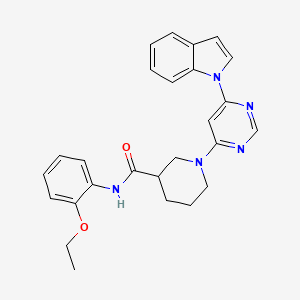

- The synthesis and structural analyses of metal complexes using derivatives similar to 4-bromo-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol have been reported. For instance, the reaction of this compound with copper(II) and oxido-vanadium(IV) led to the formation of complexes characterized by square pyramidal and octahedral geometries, respectively. These complexes were thoroughly characterized using various techniques such as FT-IR, UV–Vis, TGA, and X-ray diffraction, indicating their potential for further application in coordination chemistry and materials science (Takjoo et al., 2013).

Sensing and Detection Applications

- Schiff base chemosensors derived from bromoaniline and aldehyde conjugates have shown significant potential for the detection of metal ions such as Cu2+ and Zn2+. These chemosensors, through the formation of metal complexes, demonstrate selective and notable detection abilities that are further enhanced by their capacity to construct molecular memory devices, showcasing their versatility as sensors (Das et al., 2021).

Computational and Theoretical Studies

- Density Functional Theory (DFT) calculations have been employed to study the molecular structure and properties of oxido-vanadium(V) complexes involving derivatives similar to this compound. These studies provide insights into the electronic structure and potential reactivity of such complexes, offering valuable information for their application in catalysis and material science (Sheikhshoaie et al., 2015).

Environmental Applications

- Schiff base compounds, including those related to this compound, have been evaluated for their potential as corrosion inhibitors. Their effectiveness in protecting mild steel in hydrochloric acid solutions has been demonstrated, highlighting their importance in industrial applications where corrosion resistance is crucial (Shanbhag et al., 2007).

Chemical Fixation of CO2

- Azo-containing Schiff base metal complexes have been synthesized and used as catalysts for the chemical fixation of CO2 into cyclic carbonates. This research illustrates the role of such compounds in catalysis, particularly in the context of environmental chemistry and sustainable processes (Ikiz et al., 2015).

Eigenschaften

IUPAC Name |

4-bromo-2-[(2-chloro-5-fluorophenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClFNO/c14-9-1-4-13(18)8(5-9)7-17-12-6-10(16)2-3-11(12)15/h1-7,18H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTMVGIBHFBODP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N=CC2=C(C=CC(=C2)Br)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B2578810.png)

![N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide](/img/structure/B2578819.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2578823.png)

![[1-(Oxan-2-yl)cyclopropyl]methanol](/img/structure/B2578825.png)